molecular formula C12H17NO2 B177178 Tert-butyl 2-amino-2-phenylacetate CAS No. 124619-74-5

Tert-butyl 2-amino-2-phenylacetate

Cat. No. B177178
M. Wt: 207.27 g/mol
InChI Key: HJLYKRGXTOVWFL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-phenylacetate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of tert-butyl 2-amino-2-phenylacetate can be achieved through various methods. One such method involves the use of tert-butylamine, which is produced commercially by the direct amination of isobutylene using zeolite catalysts . Another method involves the transesterification of β-keto esters . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-amino-2-phenylacetate is 1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Tert-butyl 2-amino-2-phenylacetate can undergo various chemical reactions. For instance, it can participate in the transesterification of β-keto esters . This reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-2-phenylacetate is a solid at room temperature . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . .

Scientific Research Applications

  • Synthesis of Derivatives for Industrial Applications :Tert-butyl 2-amino-2-phenylacetate is involved in synthesizing thio-1,3,4-oxadiazol-2-yl derivatives with potential industrial applications. These derivatives are synthesized via a series of reactions starting from (S)-2-amino-2-phenylacetic acid. The resulting compounds are analyzed for their chemical structure and properties, including thermal stability and suitability for photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

  • Acylating Reagent for Amines :Tert-butyl amino carbonate, a related compound, has been used as an acylating reagent for different amino acids or amines. Its reactivity in water or aqueous dioxane is notable, and it retains this acylating ability even in acidic solutions. This compound provides an efficient way to obtain pure BOC-amino acids (Harris & Wilson, 2009).

  • Protecting Agent in Chemical Synthesis :Tert-butyl 2-amino-2-phenylacetate is utilized as a protecting agent in the synthesis of various compounds, like 2-aminomethylphenylacetic acid, an intermediate in ceforanide production. This compound provides effective amino group protection during synthesis (Zhao, Wang, & Liu, 2014).

  • NMR Tag for High-Molecular-Weight Systems :Derivatives of tert-butyl 2-amino-2-phenylacetate, like O-tert-Butyltyrosine, have been used in NMR spectroscopy. They serve as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities in proteins, offering a non-isotope labeling approach (Chen et al., 2015).

  • Enantioselective Sensing of Chiral Amino Alcohols :The compound has been involved in the synthesis of a fluorescent scandium complex used for enantioselective sensing of chiral amino alcohols. This application is significant in assessing the total amount and enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

  • Role in Photocatalytic Degradation Studies :Tert-butyl 2-amino-2-phenylacetate is studied in the context of photocatalytic degradation. It's involved in research examining the transformation of pharmaceutical agents under solar irradiation using titanium dioxide as a photocatalyst. This research contributes to understanding the environmental impact and degradation pathways of pharmaceutical compounds (Sakkas et al., 2007).

Safety And Hazards

Tert-butyl 2-amino-2-phenylacetate is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

tert-butyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYKRGXTOVWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Albanese, F Corcella, D Landini, A Maia… - Journal of the Chemical …, 1997 - pubs.rsc.org
… The optically pure (R)-phenylglycine amido ester (R)-5d when hydrolysed gave tert-butyl 2-amino-2-phenylacetate 8d with complete racemization of the stereogenic centre. In contrast, …
Number of citations: 12 pubs.rsc.org
F Xue, X Xiao, H Wang, Y Shi - Tetrahedron, 2012 - Elsevier
This paper describes the effect of benzyl amine on the base-catalyzed transamination of α-keto esters. Among various benzyl amines examined, o-HOC 6 H 4 CH 2 NH 2 was found to …
Number of citations: 23 www.sciencedirect.com
E Armani, A Rizzi, C Capaldi, R De Fanti… - Journal of Medicinal …, 2021 - ACS Publications
… Sulfonylation of tert-butyl 2-amino-2-phenylacetate 27 with methyl 3-(chlorosulfonyl)benzoate gave sulfonamide 28. Sulfonamides 30 and 31 were prepared by hydrolysis of methyl …
Number of citations: 8 pubs.acs.org

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